molecular formula C18H17ClN2O4 B4010971 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide

Cat. No. B4010971
M. Wt: 360.8 g/mol
InChI Key: WZNVJWHYWAABHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic hydrogenation or other reduction methods to achieve high selectivity and activity. For instance, a novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates high selectivity (99.3%) and good stability, showing the importance of catalyst choice in the synthesis of complex organic compounds (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Spectroscopic techniques and quantum chemical calculations play a crucial role in analyzing the molecular structure of complex organic compounds. For example, FT-IR, FT-Raman investigations, and DFT method calculations were used to understand the molecular structure, vibrational frequencies, and stability of a similar compound, highlighting the role of hyper-conjugative interactions and charge delocalization in molecular stability (R. Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds, demonstrate the reactivity and potential for creating novel heterocycles (N. Lazareva et al., 2017).

Physical Properties Analysis

The study of crystalline structures, such as that of N-(5-chloro-2-hydroxy-phenyl)-acetamide, helps elucidate the physical properties of compounds. X-ray diffraction analysis reveals details about the molecular and crystal structure, contributing to a deeper understanding of the compound's physical characteristics (Xinchen Chi et al., 2018).

Chemical Properties Analysis

Research on related compounds, such as the synthesis and biological screening of derivatives, provides insights into their chemical properties, including reactivity and potential biological activity. These studies are crucial for developing compounds with desirable chemical properties for various applications (A. Rehman et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-25-13-5-4-11(19)7-12(13)20-14(22)8-21-17(23)15-9-2-3-10(6-9)16(15)18(21)24/h2-5,7,9-10,15-16H,6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVJWHYWAABHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide

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